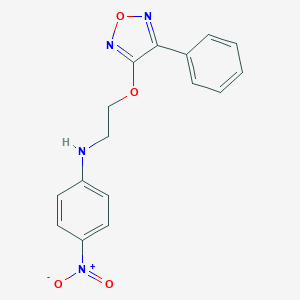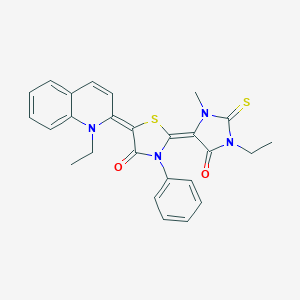![molecular formula C16H13Cl2NO5S B416850 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE](/img/structure/B416850.png)
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-chlorophenyl sulfonamide, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular signaling pathways, it can modulate the activity of proteins involved in signal transduction, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl and acetyl derivatives, such as:
- 4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}-2-chlorophenyl acetate
Uniqueness
What sets 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Propiedades
Fórmula molecular |
C16H13Cl2NO5S |
|---|---|
Peso molecular |
402.2g/mol |
Nombre IUPAC |
[4-[acetyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] acetate |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-10(20)19(25(22,23)14-6-3-12(17)4-7-14)13-5-8-16(15(18)9-13)24-11(2)21/h3-9H,1-2H3 |
Clave InChI |
ZFBZHVCFWWSIFB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416770.png)
![4-[2-(3-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416773.png)


![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B416780.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B416781.png)
![4-amino-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B416783.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B416784.png)
![N-(2,4-difluorophenyl)-3-[(2-thienylcarbonyl)hydrazono]butanamide](/img/structure/B416785.png)

![2,5-dichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416789.png)
![2,5-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416792.png)
